molecular formula C17H29BO3 B13146868 2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13146868
M. Wt: 292.2 g/mol
InChI Key: VEZVHSLJIOIITE-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spiro structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a spirocyclic ketone with a boronic ester. The reaction conditions often require the presence of a catalyst, such as a palladium complex, and are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction typically produces alkanes or alcohols .

Scientific Research Applications

2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of spirocyclic and boronic ester functionalities.

Biological Activity

The compound 2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628927-26-3) belongs to a class of chemical compounds known for their diverse biological activities and applications in fragrance formulations. This article explores its biological activity based on available research findings.

  • Molecular Formula : C17H29BO3
  • Molecular Weight : 292.22 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that can be categorized into several areas:

  • Genotoxicity and Mutagenicity :
    • Studies have shown that theaspirane (an analog) does not exhibit genotoxic properties. In bacterial reverse mutation assays (Ames test), it did not induce mutations in strains of Salmonella typhimurium and Escherichia coli at concentrations up to 5000 µg/plate .
    • Additionally, it was evaluated for clastogenic activity using human peripheral blood lymphocytes and was found to be non-clastogenic .
  • Toxicological Assessments :
    • The compound has been assessed for repeated dose toxicity with a calculated Margin of Exposure (MOE) greater than 100, indicating a low risk for repeated exposure scenarios .
    • The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was determined to be 167 mg/kg/day based on a 28-day study .
  • Sensitization and Irritation :
    • Skin sensitization tests indicated that theaspirane is non-reactive at concentrations below 900 µg/cm², suggesting a low potential for skin sensitization .

Fragrance Industry

The compound's primary application is in the fragrance industry where it is used to enhance olfactory profiles in perfumes and personal care products. Its unique structure contributes to complex fragrance notes described as fruity, green, and woody .

Safety Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated various endpoints including reproductive toxicity and local respiratory toxicity. The findings supported its safe use within established exposure limits .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberGenotoxicityNOAEL (mg/kg/day)Skin Sensitization
Theaspirane89079-92-5Non-genotoxic167Non-sensitizing
Analog AXXXXXXUnknownN/AUnknown
Analog BXXXXXXUnknownN/AUnknown

Properties

Molecular Formula

C17H29BO3

Molecular Weight

292.2 g/mol

IUPAC Name

2-(3,3-dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H29BO3/c1-14(2)11-17(19-12-14)9-7-13(8-10-17)18-20-15(3,4)16(5,6)21-18/h7H,8-12H2,1-6H3

InChI Key

VEZVHSLJIOIITE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC(CO3)(C)C

Origin of Product

United States

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